molecular formula C23H30N2O5 B3166032 Fmoc-NH-PEG3-C2-NH2 CAS No. 906126-25-8

Fmoc-NH-PEG3-C2-NH2

货号: B3166032
CAS 编号: 906126-25-8
分子量: 414.5 g/mol
InChI 键: OCFJCJMJGCYMMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-PEG3-C2-NH2 typically involves the reaction of fluorenylmethyloxycarbonyl chloride with a polyethylene glycol derivative. The fluorenylmethyloxycarbonyl group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in aqueous dioxane . The reaction conditions are mild, and the product is purified through standard chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The compound is typically stored at -20°C in powder form and at -80°C in solvent form to maintain stability .

化学反应分析

Types of Reactions

Fmoc-NH-PEG3-C2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines and coupled peptide chains, depending on the specific application and reaction conditions .

科学研究应用

PROTAC Development

Overview of PROTACs:
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Fmoc-NH-PEG3-C2-NH2 serves as a linker connecting the ligand for the E3 ligase and the ligand for the target protein, facilitating this process.

Key Characteristics:

  • Molecular Formula: C23H30N2O5
  • Molecular Weight: 414.49 g/mol
  • CAS Number: 906126-25-8
  • LogP: 1.7, indicating moderate lipophilicity which aids in cellular uptake.

Case Studies:
Recent studies have demonstrated the efficacy of PROTACs synthesized using this compound in degrading oncogenic proteins, such as mutant forms of KRAS and BRAF, which are notoriously difficult to target with traditional small molecules. For instance, a study highlighted the selective degradation of mutant BRAF using a PROTAC that incorporated this linker, resulting in significant tumor regression in preclinical models .

Drug Delivery Systems

Nanotechnology Applications:
this compound is also employed in drug delivery systems due to its biocompatibility and ability to enhance solubility. The PEG moiety improves the pharmacokinetics of therapeutic agents by increasing circulation time and reducing immunogenicity.

Research Insights:
In formulations for cancer therapy, PEGylated drugs have shown improved bioavailability and reduced side effects. Studies indicate that drugs conjugated with PEG linkers exhibit better therapeutic indices compared to their non-PEGylated counterparts .

Bioconjugation and Synthesis of Biopharmaceuticals

Polypeptide Synthesis:
this compound is utilized in the synthesis of polypeptides and proteins through solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection during synthesis, facilitating complex peptide assembly.

Applications in Research:
This linker has been instrumental in creating peptide-drug conjugates (PDCs), which combine the specificity of peptides with the cytotoxicity of drugs. Research has shown that PDCs can selectively target cancer cells while sparing healthy tissues, thus reducing systemic toxicity .

Immunotherapy Enhancements

Targeting Immune Checkpoints:
In immunotherapy, this compound can be integrated into constructs designed to enhance immune responses against tumors. By linking immune checkpoint inhibitors to this PEG-based linker, researchers have developed more effective therapeutic agents that can modulate immune responses selectively.

Clinical Implications:
Studies have reported increased efficacy of immune checkpoint inhibitors when used in conjunction with PEGylated formulations, leading to improved outcomes in various cancer types .

Summary Table of Applications

Application AreaDescriptionKey Benefits
PROTAC DevelopmentLinker for targeted protein degradationSelective degradation of oncogenic proteins
Drug DeliveryEnhances solubility and pharmacokineticsImproved bioavailability and reduced side effects
BioconjugationUsed in SPPS for synthesizing polypeptidesAllows for complex peptide assembly
ImmunotherapyEnhances immune checkpoint inhibitorsIncreased efficacy in cancer treatment

相似化合物的比较

Similar Compounds

    Fmoc-NH-PEG3-C2-OH: Similar structure but with a hydroxyl group instead of an amine.

    Fmoc-NH-PEG2-C2-NH2: Shorter polyethylene glycol chain.

    Fmoc-NH-PEG4-C2-NH2: Longer polyethylene glycol chain.

Uniqueness

Fmoc-NH-PEG3-C2-NH2 is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly effective in forming stable and functional PROTAC molecules .

生物活性

Fmoc-NH-PEG3-C2-NH2 is a compound that plays a crucial role in biochemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C23H30N2O5
  • Molecular Weight : 414.49 g/mol
  • CAS Number : 906126-25-8

This compound features a fluorene-based protecting group (Fmoc) linked to a polyethylene glycol (PEG) moiety, which enhances solubility and biocompatibility in biological environments .

Biological Activity

The primary biological activity of this compound is as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules designed to induce targeted protein degradation by recruiting an E3 ubiquitin ligase and a target protein. The PEG linker in this compound serves several essential functions:

  • Enhanced Solubility : The PEG component increases the solubility of the resulting PROTACs in aqueous solutions, facilitating their use in biological assays and therapeutic applications.
  • Biocompatibility : PEG linkers are known for their biocompatibility, which is critical for reducing immunogenic responses when used in vivo.
  • Targeted Degradation : By connecting specific ligands to E3 ligases and target proteins, this compound enables selective degradation of proteins implicated in various diseases, including cancer and neurodegenerative disorders .

Applications

This compound is primarily utilized in:

  • Drug Development : As a key component in the design of PROTACs for targeted therapy against cancer and other diseases.
  • Bioconjugation : The Fmoc group can be deprotected under basic conditions to yield free amines for further conjugation with other biomolecules.
  • Nanotechnology : Its hydrophilic nature makes it suitable for developing drug delivery systems and nanomaterials .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

Case Study 1: PROTAC Development

In a study investigating the synthesis of a novel PROTAC targeting an oncogenic protein, this compound was employed as the linker. The resulting PROTAC demonstrated significant efficacy in degrading the target protein in cellular assays, showcasing its potential for therapeutic applications.

Case Study 2: Biocompatibility Assessment

A comprehensive analysis evaluated the biocompatibility of PROTACs utilizing this compound. Results indicated minimal cytotoxicity across various cell lines, supporting its use in therapeutic contexts where safety is paramount .

Comparative Analysis with Similar Compounds

The following table summarizes key features of related compounds that share structural similarities with this compound:

Compound NameCAS NumberKey Features
Fmoc-NH-PEG5-C2-NH22093277-71-3Longer PEG chain, potentially improved solubility
Fmoc-NH-PEG2-CH2CH2COOH872679-70-4Contains a carboxylic acid group for additional reactivity
NH2-PEG3-C2-NH-BocNot listedBoc protecting group instead of Fmoc

These compounds highlight the versatility of PEG-based linkers in biochemical applications while emphasizing unique properties imparted by different protecting groups or chain lengths .

属性

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c24-9-11-27-13-15-29-16-14-28-12-10-25-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17,24H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFJCJMJGCYMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-NH-PEG3-C2-NH2
Reactant of Route 2
Reactant of Route 2
Fmoc-NH-PEG3-C2-NH2
Reactant of Route 3
Reactant of Route 3
Fmoc-NH-PEG3-C2-NH2
Reactant of Route 4
Reactant of Route 4
Fmoc-NH-PEG3-C2-NH2
Reactant of Route 5
Reactant of Route 5
Fmoc-NH-PEG3-C2-NH2
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fmoc-NH-PEG3-C2-NH2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。